![molecular formula C19H18N2O2 B5038071 4-hydroxy-2-methyl-N-(2-phenylethyl)-6-quinolinecarboxamide](/img/structure/B5038071.png)
4-hydroxy-2-methyl-N-(2-phenylethyl)-6-quinolinecarboxamide
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Description
4-hydroxy-2-methyl-N-(2-phenylethyl)-6-quinolinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as 4-HQN and has been synthesized using various methods. The purpose of
Scientific Research Applications
Diuretic Activity
According to a study published in the journal Sci. Pharm., this compound has been synthesized as a structurally close analog of tricyclic pyrrolo- and pyridoquinoline diuretics . The study focused on the structure-diuretic activity relationship in a series of new N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides . The effect of these compounds on the urinary function of the kidneys was studied in white rats .
Pharmacological Screening
The same study also conducted primary pharmacological screening of these compounds . The results revealed structural and biological regularities that were unexpected but interesting for further studies .
properties
IUPAC Name |
2-methyl-4-oxo-N-(2-phenylethyl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-18(22)16-12-15(7-8-17(16)21-13)19(23)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRTXLNIYFOSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide |
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